molecular formula C22H29N5O5 B2841306 (4-(6-Morpholinopyridazin-3-yl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone CAS No. 898417-57-7

(4-(6-Morpholinopyridazin-3-yl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone

Cat. No. B2841306
CAS RN: 898417-57-7
M. Wt: 443.504
InChI Key: HPWYJAOCIQTYOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(4-(6-Morpholinopyridazin-3-yl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone” is a chemical compound with the molecular formula C22H29N5O5 . It has been studied for its antimicrobial activity .


Synthesis Analysis

The compound is synthesized by coupling aromatic acid chlorides with Piperzain-yl (3,4,5-trimethoxyphenyl)methanone in the presence of a triethylamine base . This reaction yields trimethoxyphenyl piperazine derivatives .


Molecular Structure Analysis

The structures of all the synthesized compounds have been characterized by elemental analysis and spectral studies .


Chemical Reactions Analysis

The key chemical reaction involved in the synthesis of this compound is the coupling of aromatic acid chlorides with Piperzain-yl (3,4,5-trimethoxyphenyl)methanone .

Scientific Research Applications

Antimicrobial and Antinociceptive Activities

Compounds incorporating morpholine and piperazine structures demonstrate significant antimicrobial and antinociceptive (pain-relieving) activities. For instance, the synthesis and evaluation of new 1,2,4-triazole derivatives have shown these compounds possess good to moderate activities against various microorganisms, highlighting their potential as antimicrobial agents (Bektaş et al., 2007). Similarly, 6-substituted-3-pyridazinone derivatives carrying morpholino, arylpiperidino, and arylpiperazino moieties have been synthesized and evaluated for their antinociceptive activity, with certain compounds showing greater activity than aspirin in pain relief tests (Gokçe et al., 2001).

Antioxidant Properties

The synthesis of compounds like "(3,4‐Dihydroxyphenyl)(2,3,4‐trihydroxyphenyl)methanone" and its derivatives from reactions such as bromination and demethylation indicates their effective antioxidant power. These synthesized compounds, characterized by the presence of multiple hydroxyl groups, have shown promising antioxidant activities in various assays, suggesting their potential for developing antioxidant therapies (Çetinkaya et al., 2012).

Glucan Synthase Inhibition

Research into pyridazinone derivatives has identified them as potent β-1,3-glucan synthase inhibitors, with significant implications for treating fungal infections. The structure-activity relationship studies of these compounds have led to the identification of molecules with improved systemic exposure and good antifungal activity, particularly against Candida strains (Ting et al., 2011).

Synthesis Methodologies

The development of SnAP reagents for transforming aldehydes into N-unprotected piperazines and morpholines introduces a simple and mild approach to synthesizing these valuable structural motifs. This method is compatible with a wide range of aldehydes and offers a straightforward route to obtain mono- and disubstituted N-heterocycles, demonstrating the versatility of these structures in synthetic organic chemistry (Luescher et al., 2014).

Mechanism of Action

While the exact mechanism of action for this compound is not specified in the available literature, it has been noted for its good antifungal activity and moderate antibacterial activity .

properties

IUPAC Name

[4-(6-morpholin-4-ylpyridazin-3-yl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N5O5/c1-29-17-14-16(15-18(30-2)21(17)31-3)22(28)27-8-6-25(7-9-27)19-4-5-20(24-23-19)26-10-12-32-13-11-26/h4-5,14-15H,6-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPWYJAOCIQTYOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.